8-Fluoro-2-mercaptoquinazolin-4(3H)-one
Overview
Description
8-Fluoro-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-mercaptoquinazolin-4(3H)-one typically involves the reaction of 8-fluoroquinazolin-4(3H)-one with a thiol reagent under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptoquinazolin-4(3H)-one
- 8-Fluoroquinazolin-4(3H)-one
- 2-Methylthioquinazolin-4(3H)-one
Uniqueness
8-Fluoro-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the fluorine and mercapto groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives
Biological Activity
8-Fluoro-2-mercaptoquinazolin-4(3H)-one is a derivative of the quinazoline family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of specific enzymes.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorine atom at the 8-position and a mercapto group at the 2-position of the quinazoline ring. This configuration contributes to its biological activity by enhancing lipophilicity and potentially influencing receptor binding.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Carbonic Anhydrases (CAs) : This compound has been studied for its inhibitory effects on human carbonic anhydrases, particularly isoforms IX and XII, which are implicated in tumorigenesis and metastasis. Inhibitors of these enzymes can disrupt tumor growth and progression by altering pH regulation and ion transport in cancer cells .
- Tyrosine Kinases : Quinazoline derivatives have shown promise as inhibitors of multiple tyrosine kinases involved in cancer signaling pathways. The presence of the mercapto group may enhance the binding affinity to these targets, leading to reduced cell proliferation in cancer lines .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding its antitumor activity:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 3.79 ± 0.96 | |
A2780 (Ovarian) | 0.14 ± 0.03 | |
HepG2 (Liver) | 2.09 |
The compound's cytotoxicity is notably higher than that of lapatinib, a standard treatment for breast cancer, indicating its potential as a therapeutic agent .
Enzyme Inhibition
Inhibition studies reveal that this compound selectively inhibits carbonic anhydrases with low nanomolar IC50 values. The selectivity for hCA IX over other isoforms suggests a targeted approach that could minimize side effects associated with non-selective inhibitors .
Study on Antitumor Effects
A study evaluated the effects of various quinazoline derivatives, including this compound, against MCF-7 and A2780 cell lines. Results indicated that compounds with specific substitutions on the quinazoline ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The incorporation of fluorine at the 8-position was particularly beneficial for increasing potency against MCF-7 cells .
Mechanism Elucidation
Molecular docking studies have provided insights into the binding interactions between this compound and carbonic anhydrase isoforms. The presence of the mercapto group allows for hydrogen bonding with key residues in the active site, while the fluorine atom may enhance hydrophobic interactions, improving binding affinity .
Properties
IUPAC Name |
8-fluoro-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALXNYUCBJSQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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